N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
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Overview
Description
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chlorophenyl group attached to a cyclohexene ring, which is further bonded to a dicarboximide moiety. Its unique structure imparts specific chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide typically involves the reaction of p-chlorophenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products include oxides and hydroxyl derivatives.
Reduction: The major products are the reduced forms of the compound, such as amines and alcohols.
Substitution: The major products are substituted derivatives, where the chlorophenyl group is replaced by other functional groups.
Scientific Research Applications
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Bromophenyl)-4-cyclohexene-1,2-dicarboximide
- N-(p-Methylphenyl)-4-cyclohexene-1,2-dicarboximide
- N-(p-Nitrophenyl)-4-cyclohexene-1,2-dicarboximide
Uniqueness
N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications where these properties are desired, such as in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNTQRVWHUJOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962878 |
Source
|
Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43069-64-3 |
Source
|
Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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